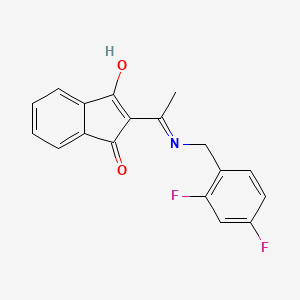
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione is a useful research compound. Its molecular formula is C18H13F2NO2 and its molecular weight is 313.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione, with the CAS number 1024400-42-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl moiety and an indane-1,3-dione core, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C18H13F2NO2
- Molecular Weight : 313.3 g/mol
- IUPAC Name : 2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
The precise mechanism of action of this compound is still under investigation. However, compounds with similar structures have been shown to exhibit various biological activities, including:
- Antiproliferative Activity : Some fluorinated compounds have demonstrated significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell growth through DNA adduct formation .
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the efficacy of similar compounds in inhibiting the growth of various cancer cell lines. For instance, derivatives of benzothiazoles have shown potent activity against breast and ovarian cancer cells . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance or diminish biological activity.
- Fluorinated Compounds : Research on fluorinated analogs suggests that the presence of fluorine atoms can improve the metabolic stability and bioavailability of compounds. This has implications for the design of new anticancer agents based on the indane scaffold .
- Mechanistic Insights : Further investigations into the mechanism revealed that similar compounds could bind covalently to cellular macromolecules after metabolic activation, leading to cytotoxic effects in sensitive cancer cells . This highlights the importance of metabolic pathways in determining the efficacy of such compounds.
Properties
IUPAC Name |
2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c1-10(21-9-11-6-7-12(19)8-15(11)20)16-17(22)13-4-2-3-5-14(13)18(16)23/h2-8,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUUHVQFJTDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=C(C=C(C=C1)F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














